molecular formula C9H7N5 B2519220 5-(2H-tetrazol-5-yl)-1H-indole CAS No. 90433-08-2

5-(2H-tetrazol-5-yl)-1H-indole

Cat. No.: B2519220
CAS No.: 90433-08-2
M. Wt: 185.19
InChI Key: FNMYDHWOJBRDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2H-tetrazol-5-yl)-1H-indole is a useful research compound. Its molecular formula is C9H7N5 and its molecular weight is 185.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

New 1-[(tetrazol-5-yl)methyl] indole derivatives, including 5-(2H-tetrazol-5-yl)-1H-indole, have been synthesized and tested for their antimicrobial activity against various pathogens. Some of these compounds exhibited potent antibacterial and antifungal activities, showing potential for further development as antimicrobial agents (El-Sayed, Abdel Megeid, & Abbas, 2011).

Synthesis and Eco-Friendly Approaches

Eco-friendly synthesis approaches for 5-sulfenyl tetrazole derivatives of indoles, including this compound, have been reported. These methods focus on developing concise, efficient, and environmentally benign processes for synthesizing tetrazole derivatives, important in various scientific applications (Kuhn, Fortes, Kaufman, & Silveira, 2014).

Structural Analysis

The crystal structure of 5-(1H-tetrazol-5-yl)-1H-indole monohydrate has been analyzed, providing insights into its molecular interactions and structural features. This structural information is crucial for understanding the compound's behavior in various applications (Cai, Lu, & Zhou, 2011).

Applications in Medicinal Chemistry

5-Substituted tetrazoles, including this compound, play a significant role in medicinal chemistry. They are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. Particularly, they are important as non-classical bioisosteres of carboxylic acids in drug design due to their similar acidities but higher lipophilicities and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).

Synthesis of Novel Derivatives

Research on synthesizing novel derivatives of this compound, such as 3-mercapto-1,2,4-triazole functionalized Fe3O4-based Cu nanoparticles, has been conducted. These studies contribute to the development of new compounds with potential applications in various scientific fields, including biology and materials science (Khorramabadi, Habibi, & Heydari, 2020).

Catalysis and Synthesis Methods

Innovative methods using silver(I) catalysis have been explored for the intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles, leading to the formation of N-cyano-2-substituted indoles. This demonstrates the compound's versatility in facilitating novel chemical synthesis processes (Panaka, Trivedi, Sony, Prabhakar, & Chowhan, 2017).

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-8-6(3-4-10-8)5-7(1)9-11-13-14-12-9/h1-5,10H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMYDHWOJBRDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.